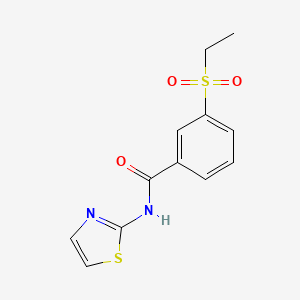

3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide derivatives have been explored for their potential in cardiac electrophysiological applications. A study by Morgan et al. (1990) discusses the synthesis and activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, revealing their potency in in vitro Purkinje fiber assays, comparable to sematilide, a potent selective class III agent. This indicates the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity in the N-substituted benzamide series Morgan et al., 1990.

Antimicrobial and Antifungal Action

Sych et al. (2019) extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems to include N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, demonstrating their antimicrobial and antifungal activity. This study highlights the compounds' sensitivity to both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against Candida albicans, identifying a compound with high antimicrobial activity for further investigation Sych et al., 2019.

Anticancer Agents

The synthesis of novel derivatives as potential anticancer agents, such as the pro-apoptotic indapamide derivatives, has been researched. Yılmaz et al. (2015) synthesized derivatives from indapamide, finding one compound that demonstrated significant proapoptotic activity on melanoma cell lines, with growth inhibition and anticancer activity, suggesting its potential as a therapeutic agent against melanoma Yılmaz et al., 2015.

Supramolecular Gelators

A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives explored their role as new series of supramolecular gelators. The research aimed to understand the impact of methyl functionality and non-covalent interactions on gelation behavior. Some derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential in the development of supramolecular materials Yadav & Ballabh, 2020.

Mechanism of Action

Target of Action

The primary target of the compound 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is the transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 plays a crucial role in the entry of certain viruses, such as coronaviruses, into host cells .

Mode of Action

This compound interacts with TMPRSS2, inhibiting its function . This interaction prevents the virus from entering the host cell, thereby inhibiting viral infection .

Biochemical Pathways

By inhibiting TMPRSS2, this compound affects the viral entry pathway . This disruption prevents the virus from infecting host cells and propagating within the host .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of viral infection . By preventing the virus from entering host cells, the compound stops the virus from replicating and spreading .

Properties

IUPAC Name |

3-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-4-9(8-10)11(15)14-12-13-6-7-18-12/h3-8H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIEQASGMACKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)

![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)

![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)

![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)